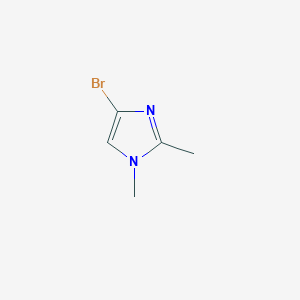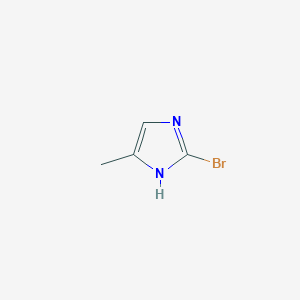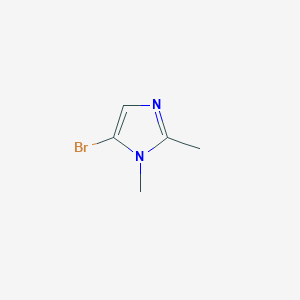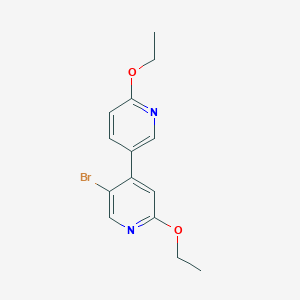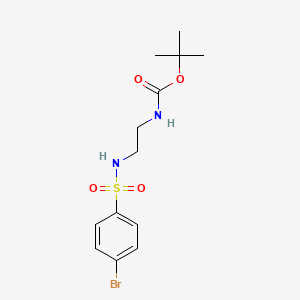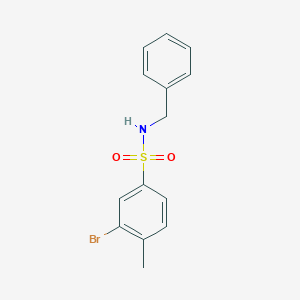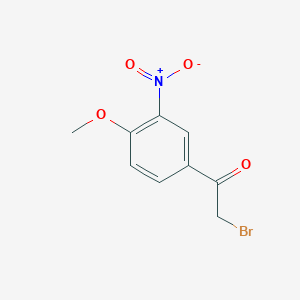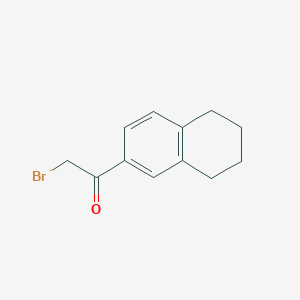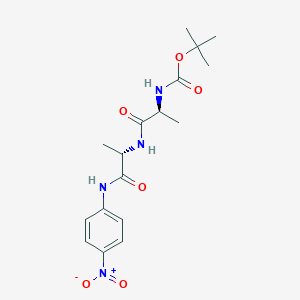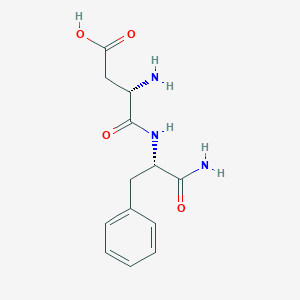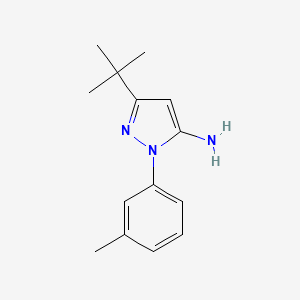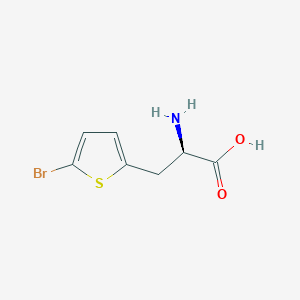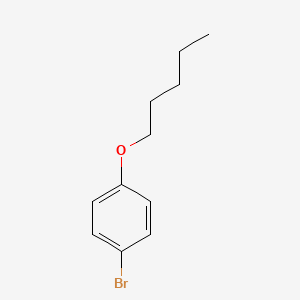
4-bromo-N-cyclopropyl-2-fluorobenzamide
Vue d'ensemble
Description
The compound 4-bromo-N-cyclopropyl-2-fluorobenzamide is a benzamide derivative characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, as well as a cyclopropyl group attached to the amide nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various applications, including their potential use in fluorescent materials, as antagonists for metabotropic glutamate receptors, and in antibacterial drugs .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including cycloaddition reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride . Although the specific synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide is not detailed, the methodologies applied to similar compounds suggest multistep processes that may include radical generation, hydrogen atom transfer, and cycloaddition reactions.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their reactivity and properties. For instance, vibrational spectroscopic analysis and density functional theory (DFT) methods have been used to study the structure of N-(4-Bromophenyl)-4-nitrobenzamide, providing insights into its vibrational frequencies and molecular electrostatic potential surfaces . These techniques could similarly be applied to analyze the molecular structure of 4-bromo-N-cyclopropyl-2-fluorobenzamide.
Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, which can be influenced by the substituents on the benzene ring. The reactivity of such compounds can be explored through computational methods, as demonstrated by the docking studies that suggest antibacterial activity for N-(4-Bromophenyl)-4-nitrobenzamide . Similarly, the reactivity of 4-bromo-N-cyclopropyl-2-fluorobenzamide could be investigated through computational docking and reactivity studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and fluorescence, are often related to their molecular structure. For example, the fluorescent properties of aminonaphthalic anhydrides derived from N-fluorobenzamides have been studied, indicating potential applications in fluorescent materials . The presence of halogen atoms, as seen in the provided papers, can also influence the properties through halogen bonding and other non-covalent interactions . These aspects would be relevant for a comprehensive analysis of the physical and chemical properties of 4-bromo-N-cyclopropyl-2-fluorobenzamide.
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
- A series of meta-diamide compounds, including those with a cyclopropyl moiety similar to 4-bromo-N-cyclopropyl-2-fluorobenzamide, have been synthesized. Some demonstrated significant insecticidal activities against Plutella xylostella and Chilo suppressalis (Luo et al., 2020).
Electrochemical Fluorination
- Electrochemical fluorination techniques have been applied to compounds like 4-bromo-N-cyclopropyl-2-fluorobenzamide, leading to the synthesis of various fluorinated derivatives (Shainyan & Danilevich, 2006).
Crystal Structure Analysis
- The crystal structure of compounds similar to 4-bromo-N-cyclopropyl-2-fluorobenzamide has been analyzed, providing insights into the molecular arrangement and interactions within these compounds (Suchetan et al., 2016).
Synthesis for Antioxidant and Antibacterial Properties
- 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, structurally related to 4-bromo-N-cyclopropyl-2-fluorobenzamide, showed promising antioxidant and antibacterial activities (Pirbasti et al., 2016).
Antimicrobial Activities
- Fluorobenzamides containing thiazole and thiazolidine, similar to 4-bromo-N-cyclopropyl-2-fluorobenzamide, have been synthesized and demonstrated antimicrobial activities (Desai et al., 2013).
Cytotoxic Activity Against Cancer Cells
- N-(phenylcarbamothioyl)-benzamide derivatives, structurally related to 4-bromo-N-cyclopropyl-2-fluorobenzamide, exhibited cytotoxic activities against MCF-7 breast cancer cells (Kesuma et al., 2018).
Neuroimaging Applications
- Compounds structurally related to 4-bromo-N-cyclopropyl-2-fluorobenzamide have been used as PET radioligands for imaging dopamine receptors, demonstrating their utility in neuroimaging studies (Airaksinen et al., 2008).
Lithium-Ion Battery Research
- Derivatives similar to 4-bromo-N-cyclopropyl-2-fluorobenzamide have been studied as electrolyte additives in lithium-ion batteries to enhance their safety and performance (Zhang Qian-y, 2014).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQTUADHAVJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429304 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
CAS RN |
877383-84-1 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

